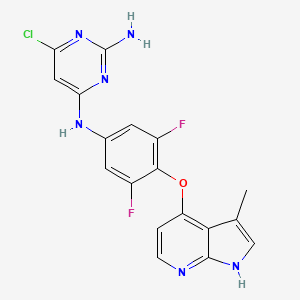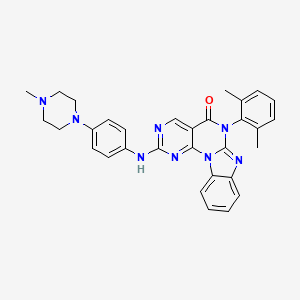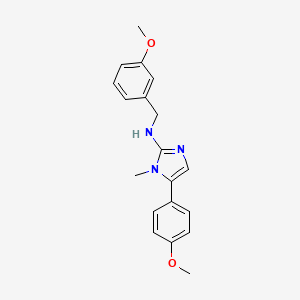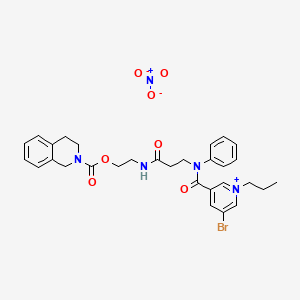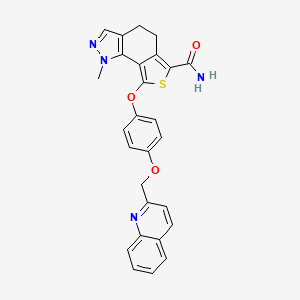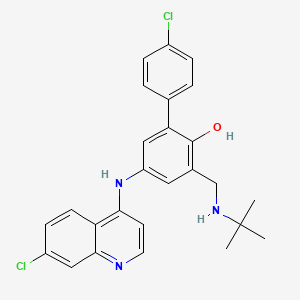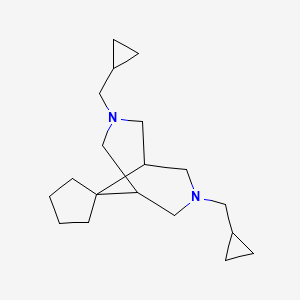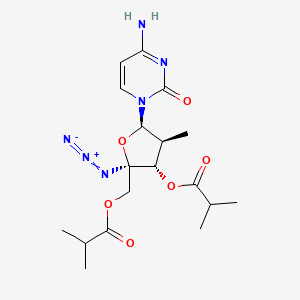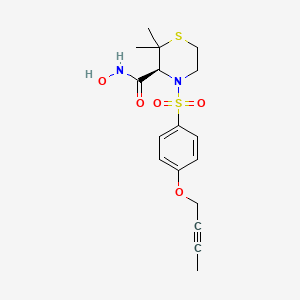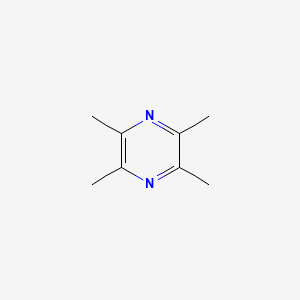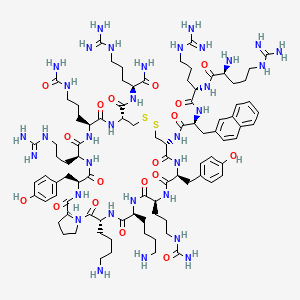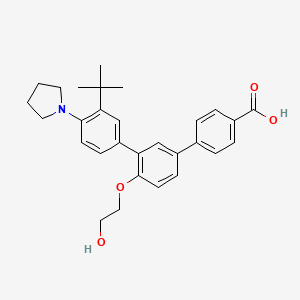
三远醇
描述
三氟他烯是一种第四代类维生素A类药物,具体来说是一种选择性视黄酸受体 (RAR)-γ激动剂。 它主要用于寻常痤疮的局部治疗,并已显示出治疗先天性鱼鳞病的疗效 . 三氟他烯于 2019 年 10 月首次在美国获得医疗用途批准 .
科学研究应用
作用机制
三氟他烯通过选择性地与 RAR-γ 结合并激活而发挥其作用。 这种激活导致参与皮肤细胞分化和增殖的基因表达的调节。 对 RAR-γ 的选择性作用减少了与靶向多种 RAR 亚型类维生素A类药物相关的常见副作用 .
类似化合物:
维甲酸: 具有更广泛 RAR 活性的第一代类维生素A类药物。
阿达帕林: 具有选择性 RAR-β 和 RAR-γ 活性的第三代类维生素A类药物。
他扎罗汀: 另一种具有 RAR-β 和 RAR-γ 活性的第三代类维生素A类药物。
三氟他烯的独特之处: 三氟他烯的独特之处在于其对 RAR-γ 的高度选择性,与其他类维生素A类药物相比,这增强了其疗效并减少了副作用。 这种选择性使其在治疗寻常痤疮和先天性鱼鳞病方面特别有效 .
生化分析
Biochemical Properties
Trifarotene is a potent and selective agonist of RAR-γ . It has significantly less activity at RAR-β and RAR-α . The activation of these receptors leads to the modulation of various genes involved in acne pathogenesis .
Cellular Effects
Trifarotene exerts its effects on various types of cells, particularly those involved in acne pathogenesis . It affects genes involved in cellular migration, inflammation, and reorganization of the cellular matrix . It also downregulates pro-fibrotic macrophages .
Molecular Mechanism
Trifarotene works by binding to retinoic acid receptors, particularly RAR-γ . This binding results in the formation of a receptor-ligand dimer that binds to specific DNA regulatory sequences in the promoter regions of retinoid-responsive genes . This leads to changes in gene expression and ultimately influences the biochemical pathways involved in acne pathogenesis .
Temporal Effects in Laboratory Settings
Trifarotene is rapidly metabolized in human hepatocytes, but remains stable in keratinocytes . Its observed half-life in human keratinocytes is >24 hours, whereas the half-life in human liver microsomes is approximately 5 minutes .
Metabolic Pathways
Trifarotene is rapidly metabolized, primarily by CYP2C9, CYP3A4, CYP2C8, and to a lesser extent, CYP2B6 . This rapid metabolism occurs in human hepatocytes .
Transport and Distribution
Trifarotene penetrates the skin with an exponential distribution from the stratum corneum to the rest of the epidermis and dermis . It also penetrates the pilosebaceous unit . Trifarotene is greater than 99.9% bound to plasma proteins .
Subcellular Localization
Given its mechanism of action, it can be inferred that Trifarotene likely localizes to the nucleus of cells where it binds to retinoic acid receptors and influences gene expression .
准备方法
合成路线和反应条件: 三氟他烯的合成涉及多个关键步骤,包括卤化、取代和宫浦-石山硼化反应。 该过程从市售的 2-叔丁基苯胺开始,经过卤化和取代反应生成关键中间体。 然后将该中间体进行宫浦-石山硼化反应,生成三氟他烯 .
工业生产方法: 三氟他烯的工业生产重点在于优化产量和纯度。 该过程避免了苛刻的反应条件,也不需要柱色谱分离,使其适用于大规模生产 .
化学反应分析
反应类型: 三氟他烯会发生多种化学反应,包括氧化、还原和取代反应。 这些反应对其合成和功能修饰至关重要。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,如高锰酸钾或三氧化铬。
还原: 使用还原剂,如氢化锂铝或硼氢化钠。
取代: 卤化反应通常使用溴或氯等试剂。
相似化合物的比较
Tretinoin: A first-generation retinoid with broader RAR activity.
Adapalene: A third-generation retinoid with selective RAR-β and RAR-γ activity.
Tazarotene: Another third-generation retinoid with activity on RAR-β and RAR-γ.
Uniqueness of Trifarotene: Trifarotene is unique due to its high selectivity for RAR-γ, which enhances its efficacy and reduces side effects compared to other retinoids. This selectivity makes it particularly effective for treating acne vulgaris and congenital ichthyosis .
属性
IUPAC Name |
4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-hydroxyethoxy)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO4/c1-29(2,3)25-19-23(10-12-26(25)30-14-4-5-15-30)24-18-22(11-13-27(24)34-17-16-31)20-6-8-21(9-7-20)28(32)33/h6-13,18-19,31H,4-5,14-17H2,1-3H3,(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBCDACCJCDGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=C(C=CC(=C2)C3=CC=C(C=C3)C(=O)O)OCCO)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237781 | |
| Record name | Trifarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Trifarotene is a potent and selective agonist of retinoic acid receptor-γ (RAR-γ). It has significantly less activity at RAR-β and RAR-α (16- and 65-fold lower than activity at RAR-γ, respectively), and has no activity at retinoid X receptors (RXRs). Agonism at retinoic acid receptors results in dimerization, and the resulting receptor-ligand dimer binds to specific DNA regulatory sequences (retinoic acid response elements, or RAREs) in the promotor regions of retinoid-responsible genes. Downstream alterations to gene expression induced by binding to these regions is the principle mechanism through which trifarotene exerts its comedolytic, anti-inflammatory, and depigmenting effects. Like other retinoids, trifarotene influences the expression of a number of genes involved in retinoid metabolism, epidermal differentiation/proliferation, and epidermal response to stress. In addition, trifarotene appears to modulate retinoid-mediated pathways involved in proteolysis, skin hydration, and cell adhesion - modulation of these additional pathways has not been observed with other retinoids and may therefore be unique to trifarotene. | |
| Record name | Trifarotene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12808 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
895542-09-3 | |
| Record name | 3′′-(1,1-Dimethylethyl)-4′-(2-hydroxyethoxy)-4′′-(1-pyrrolidinyl)[1,1′:3′,1′′-terphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895542-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifarotene [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895542093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifarotene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12808 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trifarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30237781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIFAROTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J8RN2W0HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
245C | |
| Record name | Trifarotene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12808 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1682949.png)
